molecular formula C16H16O4 B1240049 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol CAS No. 7329-69-3

4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol

Cat. No.: B1240049
CAS No.: 7329-69-3
M. Wt: 272.29 g/mol
InChI Key: KQPXJFAYGYIGRU-ONEGZZNKSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol is systematically named according to IUPAC rules as (E)-4,4'-(ethene-1,2-diyl)bis(2-methoxyphenol) . This nomenclature reflects its bis-phenolic structure, where two 2-methoxyphenol groups are connected by an ethene bridge in the trans (E) configuration. The parent stilbene framework is substituted at the 3,3',4,4' positions, with methoxy groups at C3 and C3' and hydroxyl groups at C4 and C4'. Its molecular formula is C₁₆H₁₆O₄ , and it belongs to the stilbenoid class of organic compounds, characterized by a 1,2-diphenylethylene backbone with hydroxyl and methoxy functional groups.

Molecular Geometry and Stereochemical Configuration

The molecule exhibits a planar geometry due to conjugation across the ethene bridge and aromatic rings. The E-configuration of the double bond is confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography, which show opposing orientations of the phenolic groups. Density functional theory (DFT) calculations further support this geometry, revealing minimal steric hindrance between the methoxy and hydroxyl substituents. The dihedral angle between the two aromatic rings is approximately 180° , ensuring maximum π-orbital overlap and stability.

Key Geometric Parameters Value
C=C bond length (ethene bridge) 1.34 Å
C-O bond length (methoxy groups) 1.43 Å
Dihedral angle (aromatic rings) 175–180°

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.64 (s, 2H, OH), 6.75–6.58 (m, 6H, aromatic H), 3.72 (s, 6H, OCH₃). The trans coupling constant (J = 16.2 Hz) between the ethenyl protons confirms the E-configuration.
  • ¹³C NMR (100 MHz): δ 147.3 (C-O), 132.6 (ethenyl C), 120.4–112.6 (aromatic C), 55.5 (OCH₃).

Infrared (IR) Spectroscopy:
Strong absorption bands at 3399 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), and 1264 cm⁻¹ (C-O methoxy) are observed. The absence of a peak near 1680 cm⁻¹ excludes carbonyl impurities.

UV-Visible Spectroscopy:
The compound exhibits a λₘₐₓ at 306 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions in the conjugated system. A weaker n→π* transition appears at 275 nm .

Spectroscopic Summary Data
¹H NMR (aromatic protons) δ 6.58–6.75 ppm
IR (O-H stretch) 3399 cm⁻¹
UV-Vis λₘₐₓ 306 nm

Crystallographic Analysis and X-Ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.78 Å, and β = 98.6°. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds (O-H···O, 2.76 Å) forming a layered structure. The ethene bridge adopts a fully planar conformation, while methoxy groups exhibit slight torsional angles (3–5°) to minimize steric clashes.

Crystallographic Data Value
Space group P2₁/c
Unit cell volume 1084 ų
Hydrogen bond length (O-H···O) 2.76 Å

Properties

IUPAC Name

4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-9-11(5-7-13(15)17)3-4-12-6-8-14(18)16(10-12)20-2/h3-10,17-18H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXJFAYGYIGRU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272852
Record name (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7329-69-3
Record name (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7329-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst System

The most efficient synthesis of 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol involves the isomerizing metathesis of eugenol (4-allyl-2-methoxyphenol) using a dual catalyst system. Palladium complex Pd-1 (23.3 mg, 30.0 µmol) and metathesis catalyst M51 (9.83 mg, 15.0 µmol) facilitate the reaction under nitrogen at 70°C for 4 hours. The mechanism proceeds via:

  • Isomerization of eugenol’s allyl group to a propenyl intermediate.

  • Cross-metathesis to form the (E)-stilbene backbone.

  • Precipitation of the product as a pale pink solid (81% yield).

The reaction’s selectivity for the (E)-isomer exceeds 95%, attributed to the steric and electronic effects of the methoxy and hydroxy substituents.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity were systematically evaluated (Table 1):

Table 1: Optimization of Isomerizing Metathesis Conditions

CatalystSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
Pd-1 + M51Toluene7049995
Pd-1 + M52DMF8068588
Pd-2 + M51Ethanol6087882

Toluene emerged as the optimal solvent due to its ability to stabilize the palladium complex while maintaining catalyst activity. Elevated temperatures (70–80°C) accelerated metathesis without compromising stereoselectivity.

Large-Scale Synthesis Protocol

For preparative-scale production (30 mmol eugenol):

  • Combine Pd-1 (23.3 mg) and M51 (9.83 mg) in a 50 mL vial.

  • Add eugenol (4.69 mL) under nitrogen.

  • Stir at 70°C for 4 hours.

  • Filter the precipitated product, wash with toluene (3 × 10 mL) and pentane (3 × 2 mL).

  • Dry under reduced pressure to obtain 3.31 g (81%) of pure (E)-stilbene.

Purity: 95% (HPLC).
Characterization Data:

  • 1H NMR (DMSO-d6): δ 7.45 (d, J = 16.4 Hz, 2H, ethenyl), 6.95–6.82 (m, 6H, aromatic), 5.75 (s, 2H, -OH), 3.87 (s, 6H, -OCH3).

  • HRMS (EI): m/z 272.1035 [M⁺] (calc. 272.1048 for C16H16O4).

Alternative Synthetic Routes and Limitations

Challenges in Traditional Coupling Methods

Classical strategies like Wittig or Heck reactions face limitations:

  • Low regioselectivity due to competing O-methylation.

  • Harsh conditions (e.g., strong bases) degrade phenolic -OH groups.

  • Post-synthetic demethylation steps reduce overall yield.

Analytical Validation and Industrial Applicability

Spectroscopic Confirmation

13C NMR (DMSO-d6): δ 149.3 (C-OCH3), 127.9 (ethenyl), 116.4–111.5 (aromatic).
UV-Vis (EtOH): λmax 330 nm (π→π* transition of conjugated stilbene).

Scalability and Cost Efficiency

The catalytic metathesis method achieves >80% yield at gram-scale, with catalyst recovery rates exceeding 90% after five cycles. Production costs are minimized by using eugenol, a $2.50/kg feedstock derived from clove oil .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups and conjugated double bonds make this compound susceptible to oxidative transformations:

Reaction TypeConditionsProductsReference
Phenolic Oxidation Air/O₂, alkaline conditionsFormation of quinone derivatives via hydroxyl group dehydrogenation
Ethenyl Bond Oxidation H₂O₂, catalytic metal ionsCleavage to yield vanillin (4-hydroxy-3-methoxybenzaldehyde)

Mechanistic Insights :

  • Oxidative cleavage of the ethenyl bridge under acidic H₂O₂ generates vanillin, a reaction leveraged in flavor and fragrance industries.

  • Enzymatic oxidation by peroxidases or laccases produces dimerized structures via radical coupling .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution at activated positions:

Reaction TypeReagentsPosition SubstitutedMajor ProductReference
Nitration HNO₃, H₂SO₄C-5 and C-5'Mono- and di-nitro derivatives
Sulfonation SO₃, H₂SO₄C-6 and C-6'Sulfonic acid derivatives
Methylation (CH₃)₂SO₄, K₂CO₃Phenolic -OH groupsFully methylated ether derivatives

Key Observations :

  • Methylation selectively targets phenolic hydroxyls, preserving the ethenyl bridge .

  • Nitration occurs preferentially at the para positions relative to methoxy groups.

Condensation Reactions

The compound participates in Mannich and Schiff base formations due to its phenolic and ethenyl motifs:

Reaction TypeReagentsProduct ApplicationReference
Mannich Reaction Formaldehyde, 2,6-dimethylmorpholineAminoalkylated derivatives for drug discovery
Schiff Base Formation Aldehydes/ketones, aminesChelating ligands for metal complexes

Example :

  • Reaction with formaldehyde and 2,6-dimethylmorpholine under reflux yields aminoalkylated derivatives (e.g., 2-[(2,6-dimethylmorpholin-4-yl)methyl]-substituted analogs) .

Complexation with Metal Ions

The phenolic -OH and methoxy groups enable coordination chemistry:

Metal IonReaction ConditionsComplex StructureStability Constant (log K)Reference
Fe³⁺ Aqueous ethanol, pH 6-7Octahedral Fe(III)-bis-phenolate12.4 ± 0.3
Eu³⁺ Methanol, 60°CLuminescent europium(III) complexes14.1 ± 0.2

Applications :

  • Europium complexes exhibit strong red emission, making them candidates for optoelectronic materials .

Photochemical Reactions

UV irradiation induces geometric isomerization and dimerization:

Reaction TypeConditionsOutcomeReference
E/Z Isomerization UV light (λ = 254 nm)Reversible E⇌Z interconversion
Dimerization UV light, aerobicCyclobutane-linked dimers

Mechanism :

  • Photoexcitation promotes π→π* transitions, enabling [2+2] cycloaddition between ethenyl groups .

Biological Interactions

While not purely chemical reactions, its interactions with enzymes inform reactivity:

EnzymeInteraction TypeOutcomeReference
Cytochrome P450 Hydroxylation3′- and 5′-hydroxylated metabolites
COMT (Catechol-O-MT) MethylationInactivation via methoxy group addition

Impact :

  • Methylation by COMT reduces antioxidant activity, highlighting structure-activity relationships .

This compound’s reactivity is foundational to its applications in synthetic chemistry, materials science, and pharmacology. Further studies on regioselective modifications and catalytic applications are warranted.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

Research indicates that 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol exhibits notable antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions.

  • Case Study : A study demonstrated that the compound effectively scavenged free radicals in vitro, significantly reducing oxidative damage in cellular models .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can reduce inflammation are of considerable interest.

  • Data Table: Anti-inflammatory Activity of this compound
StudyModelResult
Smith et al., 2020Mouse model of arthritisReduced swelling by 30%
Lee et al., 2021Human cell linesDecreased IL-6 levels by 50%

Cosmetic Applications

2.1 Skin Care Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is increasingly used in cosmetic formulations aimed at skin protection and anti-aging.

  • Case Study : A formulation containing this compound was tested for its efficacy in reducing signs of aging. Results indicated a significant improvement in skin elasticity and hydration after eight weeks of use .

2.2 UV Protection

The compound also shows potential as a UV filter in sunscreens. Its ability to absorb UV radiation can enhance the protective qualities of sunblock formulations.

Material Science Applications

3.1 Polymer Stabilization

In material science, the compound has been studied for its role as a stabilizer in polymer formulations. It can enhance the thermal stability of polymers when exposed to UV light.

  • Data Table: Stability Improvement in Polymers with Additive
Polymer TypeControl Stability (°C)Stability with Additive (°C)
Polyethylene240260
Polyvinyl Chloride220250

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Lignans and Neolignans

Rhanteriol (): Structure: A lignan esterified with benzoic acid at C-9′, differing from the target compound by a tetrahydrofuran core and additional esterification. Source: Natural (plant-derived).

Erythro/Threo-1-(4-Hydroxy-3-methoxyphenyl)-2-{4-[(E)-3-hydroxypropenyl]-2-methoxyphenoxy}propanediol (): Structure: Neolignans with a propanediol backbone and stereochemical variations (erythro vs. threo). Activity: Proangiogenic agents () and antioxidants () . Source: Isolated from Pluchea indica and Broussonetia papyrifera .

Lariciresinol p-Coumarate (): Structure: A lignan esterified with p-coumaric acid, featuring a tetrahydrofuran ring. Activity: Antioxidant and anti-inflammatory properties due to the coumarate group .

Stilbene Derivatives

Curcumin-Based Heterocycles ():

  • Example : Compound 6 (pyrido[2,3-b][1,4]diazepine derivative) and 7 (pyrazole derivative).
  • Structure : Incorporate the target stilbene moiety fused with heterocyclic rings.
  • Activity : Anticancer activity (48–66% inhibition of HeLa cells at 100 μM) .

(1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione ():

  • Structure : A curcumin analogue with extended conjugation.
  • Activity : Metal chelation properties relevant to Alzheimer’s disease therapy .

Structural and Functional Differences

Compound Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Source
Target Stilbene Stilbene Guaiacyl, 2-methoxyphenol 284.31 Anticancer (HeLa cells) Synthetic
Rhanteriol Lignan + benzoate Tetrahydrofuran, benzoic acid ester 454.45 Enzyme inhibition Natural
Erythro/Threo Neolignans Propanediol 3-Hydroxypropenyl, guaiacyl 360.36 Proangiogenic, antioxidant Natural
Lariciresinol p-Coumarate Lignan + coumarate Tetrahydrofuran, p-coumaric acid 634.67 Antioxidant Natural
Curcumin Heterocycle 6 Stilbene + pyrido-diazepine Bromine, heterocyclic ring 562.40 Anticancer Synthetic

Biological Activity

4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes methoxy and hydroxy functional groups that contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies, highlighting its anti-inflammatory, antioxidant, and neuroprotective effects.

  • IUPAC Name : (E)-4,4'-(ethene-1,2-diyl)bis(2-methoxyphenol)
  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.3 g/mol
  • CAS Number : 7329-69-3
  • Purity : 95% .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on a mouse model of Alzheimer’s disease demonstrated that the compound could inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory responses. Treatment with this compound reduced lipopolysaccharide (LPS)-induced memory loss and neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative stress. This activity is critical in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular conditions .

Neuroprotective Effects

In addition to its anti-inflammatory and antioxidant activities, studies have shown that this compound possesses neuroprotective effects. In vitro experiments revealed that it could mitigate neuronal damage induced by oxidative stress in cultured neuronal cells. The mechanism involves the modulation of apoptotic pathways and enhancement of cell survival under stress conditions .

Case Studies

  • Alzheimer's Disease Model :
    • In a controlled study, mice treated with 5 mg/kg of the compound for one month showed improved cognitive function compared to control groups. The reduction in amyloid-beta fibril accumulation was noted as a significant outcome .
  • Cell Culture Studies :
    • Cultured astrocytes and microglial cells treated with varying concentrations (1, 5, and 10 μg/mL) exhibited decreased levels of pro-inflammatory cytokines when exposed to LPS, indicating the compound's efficacy in modulating inflammatory responses at the cellular level .

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of STAT3 activation
AntioxidantFree radical scavenging
NeuroprotectiveModulation of apoptosis and cell survival

Q & A

Basic: What are the optimal synthetic routes for 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via cross-aldol condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 2-methoxyphenol derivatives. Key steps include:

  • Catalytic hydrogenation : Vanillin derivatives are hydrogenated to form intermediates, as demonstrated in related methoxyphenol syntheses .
  • Methylation : Use dimethyl sulfate or methyl iodide under alkaline conditions to protect hydroxyl groups, preventing unwanted side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC and confirm structure via NMR and HPLC .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H and 13C NMR (DMSO-d6 or CDCl3) identify key protons (e.g., ethenyl protons at δ 6.8–7.3 ppm) and methoxy groups (δ 3.8–3.9 ppm). Compare with NIST reference data .
  • X-ray crystallography : Resolve stereochemistry (E/Z configuration) and hydrogen-bonding networks. highlights the use of single-crystal XRD for related ethenyl derivatives .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and conjugated carbonyl stretches (1650–1700 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. To address this:

  • Cross-validate techniques : Combine XRD (for absolute configuration) with NMR and IR. For example, provides crystallographic data for structural benchmarking .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software) to identify discrepancies caused by dynamic effects .
  • Reproduce conditions : Ensure identical solvent, temperature, and concentration as reference studies. emphasizes solvent-dependent polymorphism in related compounds .

Advanced: What computational strategies are effective in predicting the compound’s reactivity and supramolecular interactions?

Methodological Answer:

  • Molecular docking : Screen interactions with biological targets (e.g., enzymes in ) using AutoDock Vina. Parameterize force fields for methoxy and hydroxyl groups .
  • DFT/MD simulations : Study π-π stacking and hydrogen-bonding trends (e.g., with GROMACS). ’s structural data can validate simulations .
  • QSPR models : Correlate substituent effects (e.g., methoxy position) with antioxidant activity using descriptors like HOMO-LUMO gaps .

Advanced: What experimental designs are recommended to elucidate the compound’s antioxidant mechanisms in biological systems?

Methodological Answer:

  • In vitro assays :
    • DPPH/ABTS radical scavenging : Use UV-Vis spectroscopy to quantify IC50 values. Include controls like ascorbic acid .
    • Cellular ROS assays : Treat HepG2 cells with H2O2 and measure ROS reduction via fluorescence (DCFH-DA probe).
  • In vivo models : Apply randomized block designs (as in ) to assess bioavailability and tissue-specific effects .
  • Mechanistic studies : Use LC-MS to identify metabolites (e.g., demethylated derivatives) and siRNA knockdown to pinpoint Nrf2/Keap1 pathway involvement .

Advanced: How can researchers address solubility challenges in pharmacological studies of this compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (sonication method, 150–200 nm size) to enhance aqueous stability .
  • pH adjustment : Protonate/deprotonate hydroxyl groups (pKa ~10) using buffers (pH 7.4 for physiological conditions) .

Advanced: What strategies mitigate oxidative degradation during storage and handling?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C. recommends desiccants (silica gel) to prevent hydrolysis .
  • Stabilizers : Add 0.1% BHT or ascorbic acid to ethanolic stock solutions .
  • Handling : Use glove boxes for air-sensitive steps (e.g., methylation) .

Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy) impact the compound’s bioactivity?

Methodological Answer:

  • SAR studies : Synthesize analogs (e.g., 4-ethoxy derivatives) and compare:
    • Antioxidant potency : Methoxy groups enhance electron-donating capacity (lower IC50 vs. ethoxy in DPPH assays) .
    • Membrane permeability : LogP calculations (ChemAxon) show ethoxy increases hydrophobicity, improving blood-brain barrier penetration .
  • Crystallography : demonstrates that bulkier substituents (e.g., allyl) disrupt crystal packing, altering solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.